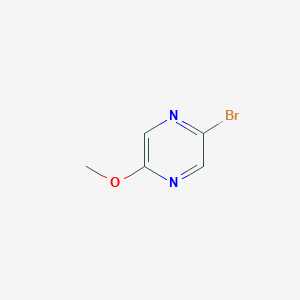

2-Bromo-5-methoxypyrazine

説明

2-Bromo-5-methoxypyrazine (CAS: 143250-10-6) is a halogenated pyrazine derivative featuring a bromine atom at position 2 and a methoxy group at position 5 of the pyrazine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the construction of kinase inhibitors and other bioactive molecules. Its molecular formula is C₅H₄BrN₂O, with a molar mass of 189.01 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 35.01 Ų, one rotatable bond, and three hydrogen bond acceptors, contributing to moderate solubility in organic solvents like dichloromethane and methanol .

Synthesis:

this compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, in the synthesis of Pfizer’s kinase inhibitors, it undergoes Suzuki-Miyaura coupling with boronic esters under microwave irradiation, yielding tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C5) . Alternative routes involve nucleophilic substitution or hydrazide formation, as demonstrated in the preparation of triazolopyridopyrazine-based radiotracers .

特性

IUPAC Name |

2-bromo-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHKDFBWIRZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599584 | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143250-10-6 | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromine with Lewis Acid Catalysts

A common approach involves using molecular bromine (Br₂) with Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). For example, in the synthesis of 2-bromo-5-methoxypyridine, bromine in hydrobromic acid with sodium nitrite achieved a 63% yield. Adapting this to pyrazine derivatives would require:

-

Reagents : Br₂ (1.2 equiv), FeBr₃ (0.1 equiv), dichloromethane (solvent).

-

Conditions : Slow addition at 0°C, followed by gradual warming to room temperature.

-

Workup : Quenching with ice water, extraction, and recrystallization.

Hypothetical Data Table :

| Brominating Agent | Catalyst | Solvent | Temperature | Yield (Expected) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0°C → 25°C | 50–65% |

N-Bromosuccinimide (NBS) with Radical Initiators

NBS offers controlled bromination under radical conditions. In the synthesis of 2-bromo-5-methoxybenzoic acid, NBS with red phosphorus and sulfuric acid in chloroform yielded >92%. For pyrazines:

-

Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, radical initiator).

-

Conditions : Reflux in CCl₄ or acetonitrile.

-

Advantage : Reduced side reactions compared to Br₂.

Directed Ortho-Metalation (DoM) Followed by Bromination

Directed ortho-metalation leverages directing groups to achieve regioselectivity. The methoxy group in 5-methoxypyrazine can act as a directing group for lithiation, followed by quenching with a bromine source.

Lithium-Halogen Exchange

-

Step 1 : Deprotonation of 5-methoxypyrazine with LDA (lithium diisopropylamide) at −78°C.

-

Step 2 : Reaction with tribromoborane (BBr₃) or bromine.

-

Challenges : Sensitivity to moisture and temperature; moderate yields (40–60%).

Halogen Exchange Reactions

Halogen exchange offers an alternative to direct bromination, particularly if a chloro or iodo precursor is accessible.

Finkelstein Reaction

-

Substrate : 2-Chloro-5-methoxypyrazine.

-

Reagents : NaBr or KBr in acetone or DMF.

-

Conditions : Reflux for 12–24 hours.

-

Limitation : Limited to substrates with good leaving-group ability.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on feasibility, yield, and practicality:

| Method | Reagents | Yield Range | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Br₂ Bromination | Br₂, FeBr₃ | 50–65% | Moderate | High |

| NBS Radical Bromination | NBS, AIBN | 60–75% | High | Moderate |

| Directed Metalation | LDA, BBr₃ | 40–60% | High | Low |

| Halogen Exchange | NaBr, DMF | 30–50% | N/A | Moderate |

Challenges and Optimization Strategies

-

Regioselectivity : Competing bromination at positions 2 and 6 (ortho to methoxy) may occur. Computational modeling (e.g., DFT studies) could predict preferential sites.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions.

-

Catalyst Loading : Red phosphorus and potassium bromate, as in , improve atom economy but require careful stoichiometry.

化学反応の分析

Types of Reactions: 2-Bromo-5-methoxypyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazine ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, palladium catalysts, and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups .

科学的研究の応用

Chemistry

2-Bromo-5-methoxypyrazine serves as a crucial building block in synthesizing more complex heterocyclic compounds. It participates in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, making it valuable in synthetic organic chemistry .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has demonstrated effectiveness against various pathogens, including Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 62.5 |

| This compound | Saccharomyces cerevisiae | 31.25 |

- Cytotoxicity and Antitumor Activity : In vitro studies have shown that it inhibits the proliferation of human tumor cell lines such as HeLa and MCF7, with sub-micromolar cytotoxicity observed in certain derivatives. Its mechanism involves targeting tubulin, leading to G2/M phase arrest and subsequent apoptosis .

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications, particularly as a precursor in drug synthesis. Its interactions with specific molecular targets may modulate biological processes relevant to various diseases, including cancer .

Antimicrobial Efficacy

A study on derivatives of pyrazines highlighted the significant antimicrobial properties of compounds similar to this compound against resistant strains, indicating that structural modifications can enhance efficacy .

Antitumor Activity

Research focusing on brominated pyrazines demonstrated their ability to disrupt microtubule assembly in cancer cells, confirming G2/M phase arrest as a critical mechanism of action. Flow cytometry was employed to assess cell cycle progression, confirming the compound's potential as an anticancer agent .

作用機序

The mechanism of action of 2-Bromo-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a compound of interest in medicinal chemistry .

類似化合物との比較

Comparison with Similar Compounds

Pyrazine derivatives exhibit diverse bioactivity depending on substituents. Below is a comparative analysis of 2-bromo-5-methoxypyrazine with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Effects :

- Bromine at C2 provides a balance between reactivity and stability. Chlorine analogs (e.g., 2-chloro-5-methoxypyrazine) exhibit faster reaction kinetics in nucleophilic substitutions due to smaller atomic size but lower leaving-group ability compared to bromine .

- In antimycobacterial pyrazinecarboxamides, bromine at C5 enhances potency (IC₅₀ = 41.9 µmol·L⁻¹) compared to chlorine derivatives (IC₅₀ = 49.5 µmol·L⁻¹) .

Alkoxy Group Variations :

- Methoxy (OMe) at C5 improves solubility in polar solvents, whereas ethoxy (OEt) increases lipophilicity, favoring membrane permeability in drug candidates .

- Trifluoromethylsulfanyl (SCF₃) substituents introduce strong electron-withdrawing effects, altering electronic properties for applications in conductive materials .

Biological Activity :

- This compound’s role in kinase inhibitor synthesis (e.g., Pfizer’s ENT-1/2) highlights its utility in medicinal chemistry. In contrast, 5-bromo-3-methoxypyrazin-2-amine shows direct antimycobacterial effects, emphasizing substituent-dependent bioactivity .

Synthetic Utility :

- Microwave-assisted Suzuki coupling of this compound achieves >90% yield in kinase inhibitor precursors, outperforming traditional heating methods .

- Chloro analogs are preferred in cost-sensitive industrial syntheses, while bromo derivatives are reserved for high-value pharmaceuticals due to higher reagent costs .

生物活性

2-Bromo-5-methoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a bromine atom at the 2-position and a methoxy group at the 5-position. This unique substitution pattern contributes to its distinct chemical behavior and biological effects. The molecular formula is CHBrNO, with a molecular weight of approximately 203.04 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against specific microorganisms, including Candida albicans and Saccharomyces cerevisiae .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 62.5 |

| This compound | Saccharomyces cerevisiae | 31.25 |

The mechanism of action appears to involve the disruption of microbial cell membranes or interference with metabolic pathways, though specific targets require further investigation.

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that it could inhibit the proliferation of human tumor cell lines such as HeLa and MCF7, with sub-micromolar cytotoxicity observed in certain derivatives .

The compound's antitumor activity is attributed to its ability to interfere with microtubule dynamics during cell division. Specifically, it targets tubulin, leading to G2/M phase arrest followed by apoptosis in cancer cells .

Antioxidant Activity

In addition to antimicrobial and cytotoxic properties, this compound exhibits antioxidant activity . Research has shown that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

The biological activities of this compound are largely influenced by its structural components:

- Bromine Atom : Enhances reactivity and may facilitate interactions with biological targets.

- Methoxy Group : Contributes to the compound's lipophilicity, aiding in membrane permeability and receptor binding.

The compound's interactions with specific enzymes and receptors modulate various biological processes, making it a candidate for further pharmacological exploration .

Case Studies

- Antimicrobial Efficacy : A study involving derivatives of pyrazines found that compounds similar to this compound exhibited significant antimicrobial properties against both bacterial and fungal strains. The results indicated that modifications in the structure could enhance efficacy against resistant strains .

- Antitumor Activity : Research focused on the cytotoxic effects of brominated pyrazines demonstrated that these compounds could disrupt microtubule assembly in cancer cells, leading to apoptosis. The study utilized flow cytometry to assess cell cycle progression and confirmed G2/M phase arrest as a key mechanism .

Q & A

Basic Question: What are the common synthetic routes for 2-Bromo-5-methoxypyrazine?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of the pyrazine ring. A plausible route includes:

Bromination : Direct electrophilic substitution on pyrazine derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions.

Methoxylation : Introduction of the methoxy group via nucleophilic substitution or coupling reactions. For example, copper-mediated Ullmann coupling or Pd-catalyzed cross-coupling with methoxide sources.

A related synthesis strategy for structurally analogous compounds (e.g., 2-hydroxy-5-methoxypyrazine) involves a three-step sequence starting from aminopyrazine derivatives, followed by bromination and methoxylation .

Basic Question: How is this compound characterized in academic research?

Methodological Answer:

Characterization involves a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : , , and 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns and regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- HPLC : Purity assessment (>95% is typical for research-grade material) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in studies of similar brominated pyrazine derivatives .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 2 serves as a leaving group, enabling participation in Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. Key considerations:

- Catalytic Systems : Pd(PPh) or PdCl(dppf) with base (e.g., KCO) in THF or dioxane at 80–100°C.

- Electronic Effects : The electron-withdrawing methoxy group at position 5 modulates the electron density of the pyrazine ring, affecting reaction rates and regioselectivity. Comparative studies of analogous bromopyrazines show varying yields (60–85%) depending on substituent electronic profiles .

Advanced Question: What computational methods are used to predict the electronic effects of substituents on this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to:

Map electrostatic potential surfaces to identify reactive sites.

Calculate Fukui indices to predict nucleophilic/electrophilic behavior.

Simulate HOMO-LUMO gaps to assess stability and charge-transfer properties.

For example, studies on bromo-methoxy pyrazine derivatives reveal that the methoxy group lowers the LUMO energy, enhancing electrophilicity at the brominated position .

Basic Question: What are the critical storage and handling precautions for this compound?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with moisture or strong oxidizers, as brominated heterocycles may release HBr under acidic conditions.

- Disposal : Neutralize with dilute NaOH before disposal as hazardous waste .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Comparative Bioassays : Test compounds under standardized conditions (e.g., identical cell lines, concentrations, and controls).

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors.

Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify target interactions.

For example, discrepancies in neuroactive properties of brominated pyrazines were resolved by comparing substituent lipophilicity (logP) and steric effects via Hammett analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。